3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid
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Overview
Description
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring with a thioic acid group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid typically involves the following steps:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.
Michael Addition: Following the Knoevenagel condensation, a Michael addition reaction is performed.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thioic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and electroluminescent materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-carbethoxypyrazolone
- 5-Chloro-3-Methyl-1-Phenyl-1H-pyrazole
- 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-benzenesulfonamide derivatives
Uniqueness
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid is unique due to its thioic acid group, which imparts distinct chemical reactivity and potential biological activities compared to other pyrazole derivatives .
Properties
CAS No. |
860409-20-7 |
---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-methyl-5-oxo-1,4-dihydropyrazole-4-carbothioic S-acid |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(5(9)10)4(8)7-6-2/h3H,1H3,(H,7,8)(H,9,10) |
InChI Key |
CEZOQGKUUHPDCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1C(=O)S |
Origin of Product |
United States |
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